molecular formula C8H12O4 B12655017 2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate CAS No. 63905-46-4

2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate

Cat. No.: B12655017
CAS No.: 63905-46-4
M. Wt: 172.18 g/mol
InChI Key: QEEOCOTWUSMGLV-UHFFFAOYSA-N
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Description

2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate is an organic compound with the molecular formula C8H12O4. It consists of 12 hydrogen atoms, 8 carbon atoms, and 4 oxygen atoms . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate typically involves the esterification of acrylic acid with 2-methoxy-1,1-dimethyl-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate has several scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

    Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.

    Medicine: It is explored for its potential in drug delivery systems and as a precursor in the synthesis of medicinal compounds.

    Industry: The compound is used in the production of specialty chemicals, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate involves its reactivity as an acrylate ester. It can undergo polymerization reactions to form long-chain polymers. The molecular targets and pathways involved in its biological activity are related to its ability to interact with nucleophiles and form covalent bonds with biological molecules .

Comparison with Similar Compounds

2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate can be compared with other acrylate esters such as methyl acrylate, ethyl acrylate, and butyl acrylate. While all these compounds share similar reactivity due to the presence of the acrylate group, this compound is unique due to the presence of the methoxy and dimethyl groups, which influence its physical and chemical properties. These groups can affect the compound’s solubility, boiling point, and reactivity .

Similar Compounds

  • Methyl acrylate
  • Ethyl acrylate
  • Butyl acrylate

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

63905-46-4

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-methyl-2-prop-2-enoyloxypropanoate

InChI

InChI=1S/C8H12O4/c1-5-6(9)12-8(2,3)7(10)11-4/h5H,1H2,2-4H3

InChI Key

QEEOCOTWUSMGLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC(=O)C=C

Origin of Product

United States

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